molecular formula C9H10BrFN2OS B15063818 (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone CAS No. 1290136-87-6

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone

Cat. No.: B15063818
CAS No.: 1290136-87-6
M. Wt: 293.16 g/mol
InChI Key: JQUVFURGQIFCAU-UHFFFAOYSA-N
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Description

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is a chemical compound with the molecular formula C10H10BrFN2OS It is characterized by the presence of a bromothiazole ring and a fluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone typically involves the reaction of 2-bromothiazole with 3-fluoropiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone: Similar structure with a chlorine atom instead of bromine.

    (2-Bromothiazol-5-yl)(3-methylpiperidin-1-yl)methanone: Similar structure with a methyl group instead of fluorine.

    (2-Bromothiazol-5-yl)(3-hydroxypiperidin-1-yl)methanone: Similar structure with a hydroxyl group instead of fluorine.

Uniqueness

(2-Bromothiazol-5-yl)(3-fluoropiperidin-1-yl)methanone is unique due to the presence of both bromothiazole and fluoropiperidine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

1290136-87-6

Molecular Formula

C9H10BrFN2OS

Molecular Weight

293.16 g/mol

IUPAC Name

(2-bromo-1,3-thiazol-5-yl)-(3-fluoropiperidin-1-yl)methanone

InChI

InChI=1S/C9H10BrFN2OS/c10-9-12-4-7(15-9)8(14)13-3-1-2-6(11)5-13/h4,6H,1-3,5H2

InChI Key

JQUVFURGQIFCAU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C(S2)Br)F

Origin of Product

United States

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